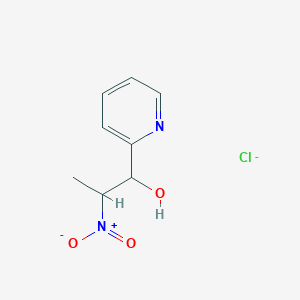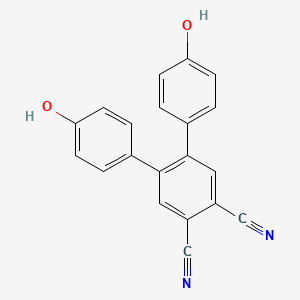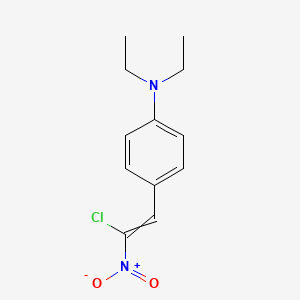
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline is an organic compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of a nitrovinyl group attached to an aniline ring, which is further substituted with diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a chlorinating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of N1,N1-diethyl-4-(2-amino-2-nitrovinyl)aniline.
Substitution: Formation of N1,N1-diethyl-4-(2-substituted-2-nitrovinyl)aniline derivatives.
Aplicaciones Científicas De Investigación
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-diethyl-4-(2-bromo-2-nitrovinyl)aniline
- N1,N1-diethyl-4-(2-fluoro-2-nitrovinyl)aniline
- N1,N1-diethyl-4-(2-iodo-2-nitrovinyl)aniline
Uniqueness
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chloro group is less reactive than the bromo and iodo groups but more reactive than the fluoro group, making it suitable for specific chemical transformations.
Propiedades
Fórmula molecular |
C12H15ClN2O2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
4-(2-chloro-2-nitroethenyl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-14(4-2)11-7-5-10(6-8-11)9-12(13)15(16)17/h5-9H,3-4H2,1-2H3 |
Clave InChI |
NJQBRVVFXXFWEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
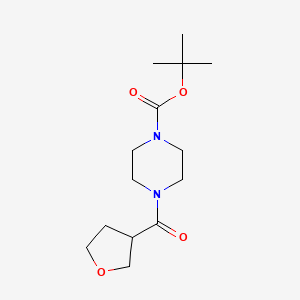
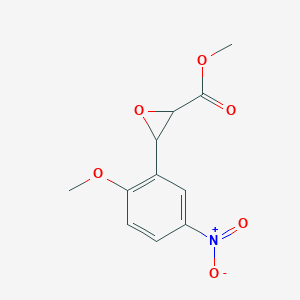
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
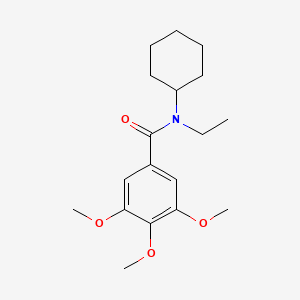
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
